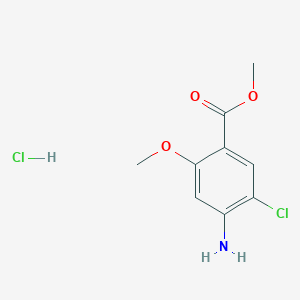
Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride
Cat. No. B018189
Key on ui cas rn:
130312-40-2
M. Wt: 252.09 g/mol
InChI Key: KUFDIVILMYFZOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04935511
Procedure details


A suspension of 37 g (0.15 mol) of methyl 2-methoxy-4-amino-5-chlorobenzoate hydrochloride in 500 ml methylene chloride is stirred at 25° C. To this is added 600 ml (0.60 mol) of BBr3 in CH2Cl2 gradually until the ester dissolves. After 24 hours stirring a ppt. forms on the side of the flask. This mixture is poured into rapidly stirring ice water (700 ml). Aqueous NaOH (5.5N, 600 ml) is poured in to the flask to dissolve the ppt. The water organic layer forms a ppt. and this mixture is stirred and cooled in an ice bath and treated with the NaOH solution cautiously. The ppt. dissolves and the organic layer is separated. The aqueous layer is washed with CH2Cl2 (200 ml) and then cooled to 0° and treated with concentrated HCl with stirring. A colorless ppt. forms which is filtered, washed (H2O) and air dried to obtain 4-amino-5-chlorosalicylic acid which is used directly in the next step.
Quantity
37 g
Type
reactant
Reaction Step One



[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


[Compound]
Name
ice water
Quantity
700 mL
Type
reactant
Reaction Step Three




Identifiers


|
REACTION_CXSMILES
|
Cl.C[O:3][C:4]1[CH:13]=[C:12]([NH2:14])[C:11]([Cl:15])=[CH:10][C:5]=1[C:6]([O:8]C)=[O:7].B(Br)(Br)Br.[OH-].[Na+].O>C(Cl)Cl>[NH2:14][C:12]1[CH:13]=[C:4]([OH:3])[C:5](=[CH:10][C:11]=1[Cl:15])[C:6]([OH:8])=[O:7] |f:0.1,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
37 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.COC1=C(C(=O)OC)C=C(C(=C1)N)Cl
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
Step Three
[Compound]
|
Name
|
ice water
|
|
Quantity
|
700 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
25 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
is stirred at 25° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolves
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After 24 hours stirring a ppt
|
|
Duration
|
24 h
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
to dissolve the ppt
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
and this mixture is stirred
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled in an ice bath
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolves
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic layer is separated
|
WASH
|
Type
|
WASH
|
|
Details
|
The aqueous layer is washed with CH2Cl2 (200 ml)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 0°
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated with concentrated HCl
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
forms which is filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed (H2O) and air
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C=C(C(C(=O)O)=CC1Cl)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
